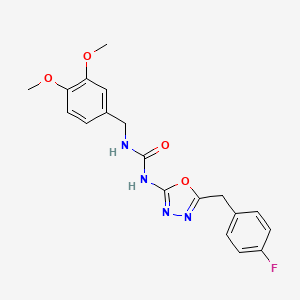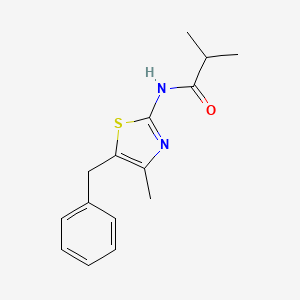
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide” derivatives are multi-target-directed ligands. They are drug-like molecules with a well-developed structure-activity relationship . These compounds have been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase .
Synthesis Analysis
The synthesis of a total of eight derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)arylamide” has been reported . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .
Molecular Structure Analysis
The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
The synthesized compounds were further tested for biological activities (antioxidant, antibacterial, antifungal, and α-glucosidase) . The results were further supported by molecular docking studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “N-(5-acetyl-4-methylthiazol-2-yl)arylamide” were analyzed using NMR, FTIR, and elemental analysis .
Aplicaciones Científicas De Investigación
Antioxidant Properties
Thiazole derivatives, such as N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, have been found to exhibit antioxidant properties . For instance, compound 3h (a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide) was found to have significant antioxidant properties .
Antibacterial Activity
Thiazole derivatives have also shown significant antibacterial activity. In a study, compounds 3d and 3h were found to be significant bacterial inhibitors .
Antifungal Activity
Thiazole compounds have demonstrated fungicidal activity. For example, compound 3a showed significant fungicidal activity with a zone of inhibition up to 24 mm .
α-Glucosidase Inhibition
Thiazole derivatives have shown potential in inhibiting α-glucosidase activity, which could be beneficial in the treatment of diabetes. In a study, compound 3h showed the highest enzyme inhibition activity .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .
Antiviral Activity
Thiazole compounds have been found to have anti-HIV activity . This suggests that N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide could potentially be explored for its antiviral properties.
Neuroprotective Properties
Thiazole compounds have been found to have neuroprotective properties . This suggests that N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide could potentially be explored for its neuroprotective properties.
Anti-Inflammatory Properties
Thiazole compounds have been found to have anti-inflammatory properties . This suggests that N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide could potentially be explored for its anti-inflammatory properties.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)14(18)17-15-16-11(3)13(19-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTAKKBKDNJEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

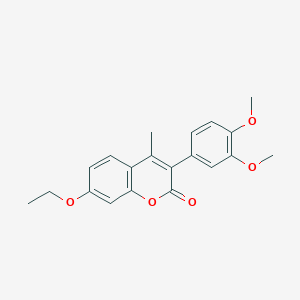
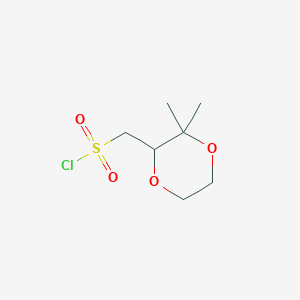


![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
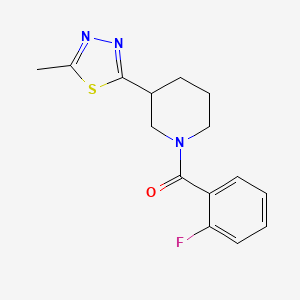
![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)
![4,4-Difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
